molecular formula C8H6ClNO2 B042228 1-Chloro-3-(2-nitrovinyl)benzene CAS No. 37888-03-2

1-Chloro-3-(2-nitrovinyl)benzene

Cat. No.: B042228
CAS No.: 37888-03-2
M. Wt: 183.59 g/mol
InChI Key: GXQRAWTWDNHGBS-SNAWJCMRSA-N
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Description

1-Chloro-3-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6ClNO2 It is characterized by a benzene ring substituted with a chlorine atom and a nitrovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-nitrovinyl)benzene can be synthesized through the reaction of 3-chlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent. The general reaction scheme is as follows: [ \text{3-Chlorobenzaldehyde} + \text{Nitromethane} \xrightarrow{\text{NaOH, EtOH}} \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the chlorine atom directs incoming electrophiles to the meta position relative to the nitrovinyl group.

    Reduction: The nitrovinyl group can be reduced to an amine or other functional groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrovinyl group, to form nitro compounds or other oxidized derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles at the meta position.

    Reduction: Amino derivatives or other reduced forms of the nitrovinyl group.

    Oxidation: Oxidized derivatives of the nitrovinyl group.

Scientific Research Applications

1-Chloro-3-(2-nitrovinyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in redox reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. The pathways involved often include electrophilic aromatic substitution and reduction-oxidation processes.

Comparison with Similar Compounds

  • 1-Chloro-2-(2-nitrovinyl)benzene
  • 1-Chloro-4-(2-nitrovinyl)benzene
  • 3-Chloro-2-nitrostyrene

Uniqueness: 1-Chloro-3-(2-nitrovinyl)benzene is unique due to the specific positioning of the chlorine and nitrovinyl groups on the benzene ring, which influences its chemical reactivity and potential applications. The meta positioning of the chlorine atom relative to the nitrovinyl group provides distinct electronic and steric effects compared to its isomers.

Properties

IUPAC Name

1-chloro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRAWTWDNHGBS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879306
Record name 3-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-35-2, 37888-03-2
Record name 3-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37888-03-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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